molecular formula C17H16ClN5O B2678064 5-(3-chloroanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide CAS No. 1207056-58-3

5-(3-chloroanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide

Cat. No.: B2678064
CAS No.: 1207056-58-3
M. Wt: 341.8
InChI Key: FPWDQORALSGPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chloroanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide is a chemical compound offered for research and development purposes. Compounds with anilino and carboxamide motifs, such as this one, are of significant interest in various scientific fields. Researchers investigate similar structures for potential use in agrochemical research, given that related anilide derivatives have been studied for their activity against harmful fungi . Furthermore, the structural core of this molecule suggests potential research value in medicinal chemistry. For instance, carboxamide-containing compounds are frequently explored for their ability to interact with biological targets, such as protein domains involved in cellular signaling pathways . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For more detailed specifications, please contact our scientific support team.

Properties

IUPAC Name

5-(3-chloroanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-10-5-3-6-11(2)14(10)20-17(24)15-16(22-23-21-15)19-13-8-4-7-12(18)9-13/h3-9,15-16,19,21-23H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIPJWYDSGCHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-chloroanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structure, featuring a triazole ring and specific substituents, contributes to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C17H16ClN5O, with a molecular weight of 341.8 g/mol. The compound can be represented structurally as follows:

IUPAC Name 5(3chloroanilino)N(2,6dimethylphenyl)triazolidine4carboxamide\text{IUPAC Name }this compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The initial step often includes the reaction of appropriate precursors to form the triazole moiety.
  • Substitution Reactions : The introduction of the chloroaniline and dimethylphenyl groups is achieved through nucleophilic substitution reactions.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group, which is crucial for its biological activity.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : It showed IC50 values in the micromolar range, indicating potent anticancer properties comparable to established chemotherapeutics like cisplatin .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Strains : Tested against Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli).
  • Fungal Strains : Evaluated against Candida albicans.
  • Findings : It exhibited significant antibacterial and antifungal activity with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/ml .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzyme Activity : Potentially inhibiting key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Anticancer Activity :
    • Objective : To evaluate cytotoxicity against multiple cancer cell lines.
    • Results : Showed promising results with a significant reduction in cell viability at low concentrations .
  • Antimicrobial Efficacy Study :
    • Objective : To assess antibacterial and antifungal properties.
    • Results : Demonstrated effectiveness against resistant strains, suggesting potential for development into therapeutic agents .

Comparative Analysis

To further illustrate the significance of this compound, a comparison with similar triazole derivatives can be made:

Compound NameStructureUnique Features
5-amino-N-(3-chlorophenyl)-1H-1,2,4-triazole-4-carboxamideStructureSimilar anticancer activity but lacks dimethylphenyl group
5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-triazole-4-carboxamideStructureDifferent pharmacological profile due to furan substitution

Comparison with Similar Compounds

Heterocyclic Core Modifications

Triazolidine vs. Pyrazole Carboxamides
Pyrazole carboxamides, such as those described in (e.g., compounds 3a–3p), share a carboxamide linkage and aromatic substituents but differ in their heterocyclic core. For example:

  • 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) features a pyrazole ring with chloro and methyl substituents, yielding a melting point of 133–135°C and moderate herbicidal or fungicidal activity .

Triazolidine vs. Uracil Derivatives Uracil-based herbicides () act as protoporphyrinogen oxidase (Protox) inhibitors. For instance, 3-aryl-substituted uracils exhibit herbicidal activity due to their planar structure and hydrogen-bonding capacity. In contrast, the triazolidine ring in the target compound is non-aromatic and saturated, which may reduce planarity but improve solubility or metabolic stability .

Substituent Effects

N-(2,6-Dimethylphenyl) Group
This substituent is critical in agrochemicals like metalaxyl (a fungicide targeting oomycetes), where it enhances lipid solubility and membrane penetration . The target compound’s N-(2,6-dimethylphenyl) group likely contributes similar pharmacokinetic advantages but pairs with a triazolidine-carboxamide instead of a methoxyacetyl-alanine moiety.

3-Chloroanilino Group The chloro substituent on the aniline ring is a common bioisostere in agrochemicals, improving resistance to enzymatic degradation. In pyrazole derivatives (), chloro groups at analogous positions enhance potency, as seen in compound 3b (melting point 171–172°C, higher molecular weight due to Cl substitution) .

Structure-Activity Relationships (SAR)

  • The target’s 3-chloroanilino group may similarly stabilize charge interactions .
  • Aromatic Substitution : Para-substitutions (e.g., 4-fluorophenyl in compound 3d) in pyrazole carboxamides improve activity, suggesting that the target’s 2,6-dimethylphenyl group balances steric bulk and lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.